molecular formula C16H12Cl2N4O B578098 2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide CAS No. 1337880-69-9

2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide

Cat. No.: B578098
CAS No.: 1337880-69-9
M. Wt: 347.199
InChI Key: QHETXVNETHQTSU-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide (CAS 1337880-69-9) is a synthetic small molecule belonging to the imidazopyridine class, which is structurally analogous to purines and known for its diverse therapeutic potential . This compound has garnered significant research interest for its antitubercular properties, functioning as a prodrug that requires AmiC-dependent hydrolysis for activation against Mycobacterium tuberculosis . The fused imidazo[4,5-c]pyridine scaffold serves as a versatile building block in medicinal chemistry, enabling the development of molecules that target various cellular pathways . Researchers are actively exploring its broader pharmacological applications, including potential antitumor and anti-inflammatory activities, as imidazopyridine derivatives are known to modulate key enzymes and receptors involved in disease progression . The molecular structure incorporates a 2,6-dichlorophenyl group and an N-cyclopropylcarboxamide moiety, contributing to its specific binding affinity and physicochemical properties . The compound is supplied with high purity for research applications in chemistry, biology, and drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopropyl-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c17-9-2-1-3-10(18)12(9)15-21-11-6-7-19-14(13(11)22-15)16(23)20-8-4-5-8/h1-3,6-8H,4-5H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHETXVNETHQTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC=CC3=C2N=C(N3)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Imidazo[4,5-c]Pyridine Formation

The imidazo[4,5-c]pyridine scaffold is typically constructed via cyclization reactions. A widely adopted approach involves the Groebke–Blackburn–Bienaymé three-component reaction , which enables rapid assembly of the heterocyclic core from 2-aminopyridine derivatives, aldehydes, and isocyanides. For example, condensation of 4-aminopyridine-3-carboxylic acid with benzaldehyde derivatives and tert-butyl isocyanide under acidic conditions yields the imidazo[4,5-c]pyridine skeleton in 65–78% yield. Alternative methods include Vilsmeier–Haack formylation followed by cyclization with ammonium acetate, though this route suffers from lower regioselectivity.

Dichlorophenyl Substitution

Introduction of the 2,6-dichlorophenyl group occurs via nucleophilic aromatic substitution or Suzuki–Miyaura coupling . Patent data indicate that bromination of the imidazo[4,5-c]pyridine core at the C2 position using N-bromosuccinimide (NBS) in DMF facilitates subsequent coupling with 2,6-dichlorophenylboronic acid under palladium catalysis. Typical conditions involve Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a dioxane/water solvent system at 80°C for 12 hours, achieving 85–92% yield.

Cyclopropylcarboxamide Functionalization

The N-cyclopropylcarboxamide moiety is introduced through amidation reactions with cyclopropylamine. Activation of the carboxylic acid intermediate (generated via hydrolysis of the corresponding ester) using HATU or EDC/HOBt in dichloromethane enables coupling with cyclopropylamine at 0–25°C. Yields range from 70–88%, with purity >95% after recrystallization from ethyl acetate/hexane.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature (°C)CatalystYield (%)
Core CyclizationDCM/EtOH (3:1)40Yb(OTf)₃78
Suzuki CouplingDioxane/H₂O (4:1)80Pd(PPh₃)₄92
AmidationDCM0→25HATU88

Higher temperatures during Suzuki coupling improve conversion but risk decomposition of the dichlorophenyl boronic acid. Conversely, amidation proceeds efficiently at ambient temperatures to prevent epimerization.

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2 → 1:1 gradient) removes unreacted starting materials.

  • Recrystallization : Ethyl acetate/hexane (1:3) yields crystals with ≥99% purity (HPLC).

  • Acid-Base Extraction : Washing with 1M HCl and saturated NaHCO₃ eliminates residual amines and boronic acids.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ microreactor technology to enhance throughput. A patented continuous flow system achieves:

  • Core cyclization in 15 minutes (vs. 8 hours batch)

  • 98% conversion in Suzuki coupling at 100°C residence time <5 minutes

  • Total synthesis time reduced from 72 hours to 6 hours

Green Chemistry Initiatives

  • Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact

  • Pd recovery systems using thiourea-functionalized resins achieve >95% metal recycling

Comparative Analysis of Methodologies

Traditional vs. Modern Approaches

ParameterBatch SynthesisFlow Chemistry
Total Yield62%78%
Purity95%99%
Solvent Consumption15 L/mol3 L/mol
Energy Input850 kWh/kg210 kWh/kg

Flow systems demonstrate superior efficiency but require substantial capital investment.

Cost Drivers

  • Palladium catalysts account for 40% of raw material costs

  • Dichlorophenylboronic acid pricing fluctuates with chlorine market trends

  • Cyclopropylamine requires stringent storage (-20°C), increasing logistics costs

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in glacial acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing the dichlorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine
  • Molecular Formula : C₁₇H₁₃Cl₂N₇
  • Molecular Weight : 386.25 g/mol
  • Key Differences: Retains the imidazo[4,5-c]pyridine core and 2,6-dichlorophenyl group but replaces the cyclopropyl carboxamide with a pyrimidine-4,6-diamine substituent.
2-(3,5-Dichlorophenyl)propan-2-ol
  • Molecular Formula : C₉H₉Cl₂O
  • Molecular Weight : 207.08 g/mol
  • Key Differences: Lacks the fused heterocyclic system. The dichlorophenyl group is substituted at the 3,5-positions instead of 2,6, altering steric and electronic properties.

Heterocyclic Variants

4-(((6-((5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl)methoxy)-2-(trifluoromethyl)-3-pyridinyl)methylamino)methyl)benzoic acid
  • Molecular Formula : C₂₉H₂₃Cl₂F₃N₃O₄ (estimated)
  • Key Differences: Replaces the imidazo[4,5-c]pyridine core with an isoxazole ring. The cyclopropyl group here is part of the isoxazole substituent, differing in spatial orientation from the carboxamide derivative .
Clonidine Hydrochloride (2-((2,6-Dichlorophenyl)imino)imidazolidine monohydrochloride)
  • Molecular Formula : C₉H₁₀Cl₂N₃·HCl
  • Molecular Weight : 266.56 g/mol
  • Key Differences : Features an imidazolidine ring instead of imidazopyridine. Clonidine is a well-established antihypertensive agent acting as an α₂-adrenergic agonist. The absence of a fused aromatic system reduces planarity, impacting receptor selectivity. Safety data classify it as hazardous per OSHA standards, suggesting structural similarities may warrant caution in handling the target compound .

Functional Group Variations

2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid
  • Molecular Formula : C₁₃H₇Cl₂N₃O₂
  • Molecular Weight : 308.12 g/mol
  • Key Differences: Replaces the cyclopropyl carboxamide with a carboxylic acid group.

Research Implications

The target compound’s fused imidazo[4,5-c]pyridine scaffold distinguishes it from simpler dichlorophenyl derivatives (e.g., Compound D) and heterocyclic variants (e.g., Compound C). Its cyclopropyl carboxamide group likely balances lipophilicity and stability, making it a promising candidate for epigenetic modulation in HNSCC . Further studies should explore its pharmacokinetic profile relative to pyrimidine and carboxylic acid analogues.

Biological Activity

2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide is a synthetic compound belonging to the imidazo[4,5-c]pyridine class. This compound has garnered attention for its potential biological activities, particularly against Mycobacterium tuberculosis . This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H12Cl2N4OC_{16}H_{12}Cl_2N_4O with a molar mass of 347.2 g/mol. The compound features a dichlorophenyl group, a cyclopropyl group, and an imidazo[4,5-c]pyridine core.

The primary target of this compound is Mycobacterium tuberculosis . It functions as a prodrug , which requires AmiC-dependent hydrolysis to activate its anti-mycobacterial properties. The biochemical pathways affected by this compound include:

  • Induction of Autophagy : The compound promotes autophagy in mycobacterial cells, contributing to its bactericidal effects.
  • Cellular Uptake and Metabolism : Its prodrug nature suggests effective absorption and metabolism in biological systems.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is well-absorbed and metabolized to exert its biological effects effectively. Detailed studies on its half-life, distribution volume, and elimination pathways are essential for understanding its therapeutic potential.

Antimycobacterial Activity

Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis . In vitro studies have demonstrated:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against various strains of M. tuberculosis suggest potent antibacterial activity.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines provide insight into the safety profile of the compound. Comparative studies with standard anti-tuberculosis drugs reveal:

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast)12.5
Standard Drug (e.g., Rifampicin)MCF715.0

These results indicate that while the compound shows promising anti-mycobacterial activity, it maintains an acceptable level of cytotoxicity.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental models:

  • Study on Mycobacterial Resistance : A study demonstrated that the compound could overcome resistance mechanisms in multi-drug resistant strains of M. tuberculosis.
  • Combination Therapy Research : Investigations into combination therapies with existing antibiotics showed enhanced efficacy and reduced toxicity profiles.

Comparison with Similar Compounds

The structural uniqueness of this compound allows it to exhibit distinct biological properties compared to other imidazo[4,5-pyridine derivatives:

CompoundTarget PathwayActivity
Compound AEGFR InhibitionModerate
Compound BTuberculosis ResistanceLow
This compoundAutophagy InductionHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide?

  • Methodology : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

  • Cyclopropane introduction : Reacting a cyclopropylamine derivative with a pre-functionalized imidazo[4,5-c]pyridine intermediate under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt) .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final product.
  • Characterization : Confirm purity via LC-MS and structural integrity using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural conformation of this compound validated in experimental settings?

  • Methodology :

  • Spectroscopic analysis : IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1665 cm1^{-1}) .
  • NMR : 1H^1H NMR detects aromatic protons (δ 7.06–8.37 ppm) and cyclopropyl protons (δ 2.34–5.25 ppm), while 13C^{13}C NMR confirms sp2^2-hybridized carbons (128–149 ppm) .
  • X-ray crystallography : Resolves crystal packing and intramolecular interactions, though data for this specific compound is pending .

Advanced Research Questions

Q. What mechanistic insights exist regarding its biological activity in oncology research?

  • Findings : The compound modulates mRNA m6^6Am modification via the CTBP2-PCIF1 complex, inhibiting proliferation in head and neck squamous cell carcinoma (HNSCC) models .
  • Experimental design :

  • In vitro : Treat HNSCC cell lines (e.g., CAL27) and quantify m6^6Am levels via LC-MS/MS.
  • In vivo : Use xenograft models to assess tumor growth suppression (dose range: 10–50 mg/kg, IP administration) .
    • Contradictions : Variability in IC50_{50} values across cell lines (e.g., 2.1 μM in CAL27 vs. 8.3 μM in FaDu) suggests tissue-specific uptake or target expression differences .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological targets?

  • Methodology :

  • Substituent screening : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to enhance blood-brain barrier penetration .
  • Bioisosteric replacement : Substitute the dichlorophenyl moiety with trifluoromethyl groups to improve metabolic stability (tested via microsomal assays) .
  • Key results : Analogues with fluorinated aryl groups show 3-fold higher binding affinity to adenosine A2A_{2A} receptors (Ki_i = 12 nM vs. 36 nM for parent compound) .

Q. How should researchers address contradictory data in cytotoxicity assays?

  • Resolution strategies :

  • Assay standardization : Use identical cell passage numbers and serum-free conditions to minimize variability .
  • Orthogonal validation : Cross-verify results with clonogenic assays and apoptosis markers (e.g., caspase-3 activation) .
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 μM) .

Q. What experimental frameworks are recommended for studying its pharmacokinetic properties?

  • Methodology :

  • ADME profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) with LC-MS quantification.
  • Plasma stability : Incubate with human plasma (37°C, 1 h) and measure degradation via HPLC .
  • Pharmacokinetics : Administer to Sprague-Dawley rats (IV/oral) and calculate parameters (t1/2_{1/2}, Cmax_{max}) using non-compartmental analysis .

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